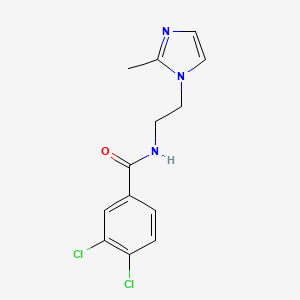

3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide

描述

属性

IUPAC Name |

3,4-dichloro-N-[2-(2-methylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O/c1-9-16-4-6-18(9)7-5-17-13(19)10-2-3-11(14)12(15)8-10/h2-4,6,8H,5,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKWAMVYDCPBEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Attachment of the Ethyl Chain: The ethyl chain is introduced through alkylation reactions, where the imidazole nitrogen is alkylated with an appropriate ethyl halide.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-dichlorobenzoic acid with an amine derivative under dehydrative conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

化学反应分析

Types of Reactions

3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

Substitution: Substituted benzamides.

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced imidazole derivatives.

Hydrolysis: 3,4-dichlorobenzoic acid and 2-(2-methyl-1H-imidazol-1-yl)ethylamine.

科学研究应用

The compound belongs to a class of imidazole derivatives known for their diverse biological activities. Key areas of research include:

1. Antitumor Activity

Imidazole derivatives similar to 3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide have shown promising antitumor effects. For instance, studies have demonstrated significant inhibition of cancer cell proliferation in various cell lines, indicating its potential as an anticancer agent .

2. Antimicrobial Properties

Research indicates that compounds with imidazole rings exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition

The imidazole moiety is known to interact with various enzymes. Compounds in this category have been explored for their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammatory processes. Some derivatives have shown IC50 values indicating potent inhibition compared to standard anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

1. Formation of the Imidazole Ring

This can be achieved through cyclization reactions involving amido-nitriles under mild conditions.

2. Attachment of the Ethyl Linker

An appropriate alkylating agent is used to introduce the ethyl linker to the imidazole derivative.

3. Substitution on the Benzamide Core

Electrophilic aromatic substitution reactions are employed to introduce chlorine atoms at the 3 and 4 positions of the benzamide core .

Case Studies

Several studies highlight the applications and effectiveness of this compound:

作用机制

The mechanism of action of 3,4-dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The benzamide core can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

相似化合物的比较

Structural and Functional Group Analysis

Key Structural Analogs :

Key Observations :

- Electron Effects : The target compound's 3,4-dichloro substituents contrast with electron-donating groups (e.g., methoxy in Rip-B or methyl in ), affecting reactivity and binding.

- Physicochemical Properties : High melting points in benzoimidazole derivatives ( ) suggest strong intermolecular forces, likely present in the target due to its amide and imidazole groups.

Physicochemical Properties

生物活性

3,4-Dichloro-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, chemical properties, and biological effects of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzamide core with two chlorine substituents at the 3 and 4 positions and an imidazole ring connected through an ethyl linker. The molecular formula is , with a molecular weight of approximately 288.16 g/mol. The structural representation is as follows:

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Attachment of the Ethyl Linker : The imidazole derivative is reacted with an alkylating agent to introduce the ethyl group.

- Chlorination : Electrophilic aromatic substitution reactions are used to introduce chlorine atoms at the desired positions on the benzamide core.

Research indicates that compounds with imidazole rings often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzyme Activity : The imidazole moiety can interact with various enzymes, potentially acting as an inhibitor.

- Receptor Modulation : The compound may influence receptor activity in cellular pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that similar imidazole-containing compounds exhibited significant antimicrobial activity against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MICs) ranging from 15.67 µM to 31.25 µM against Staphylococcus aureus and Enterococcus faecalis .

- Anticancer Properties : Another investigation highlighted that related compounds displayed potent inhibition against cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, compounds with similar structural features showed IC50 values less than 50 nM against specific tumor cell lines .

- Enzyme Inhibition Studies : Research focusing on enzyme interactions revealed that modifications to the imidazole ring significantly impacted inhibitory potency. Compounds with specific substitutions demonstrated enhanced activity against target enzymes .

Data Table: Biological Activity Overview

常见问题

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amide Coupling | DMF, 0–5°C, stirring | Benzamide formation |

| Imidazole Activation | NaH, anhydrous DMF | Alkylation of imidazole |

Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon backbone .

- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) for single-crystal structure determination, resolving bond angles and spatial conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

How can researchers optimize the synthesis yield and purity of this benzamide derivative when scaling up reactions?

Advanced Research Question

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30% efficiency gain under controlled microwave conditions) .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) with controlled temperature gradients.

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to minimize byproducts.

What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Basic Research Question

- In Vitro Migration Assays : Test macrophage migratory inhibition using transwell chambers (e.g., IC₅₀ values compared to reference compounds) .

- Receptor Binding Studies : Competitive binding assays for opioid receptors (µ, κ, δ) due to structural similarity to U-47700, a known opioid agonist .

How can researchers resolve discrepancies in reported biological activity across different studies?

Advanced Research Question

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, serum concentrations).

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting activity .

- Species-Specific Responses : Compare human vs. rodent receptor isoforms in binding assays .

What strategies are effective for determining the compound's mechanism of action, especially given its structural similarity to controlled substances?

Advanced Research Question

- Molecular Docking : Simulate interactions with opioid receptor crystal structures (e.g., µ-opioid receptor PDB: 4DKL) to predict binding affinity .

- Knockout Models : Use CRISPR-edited cell lines lacking opioid receptors to isolate off-target effects.

- Metabolic Profiling : LC-MS/MS to identify active metabolites in hepatic microsome assays .

What are the key regulatory considerations when handling this compound in laboratory settings?

Basic Research Question

- Controlled Substance Status : Listed under U-47700 analogs in U.S., Canadian, and UN drug control laws .

- Compliance : Secure DEA Schedule I licensing (U.S.) or equivalent national approvals for procurement and storage .

How to design in vivo studies to assess efficacy and toxicity while complying with legal restrictions?

Advanced Research Question

- Dose Escalation Protocols : Start with subthreshold doses (e.g., 0.1 mg/kg in rodents) to monitor respiratory depression, a hallmark of opioid toxicity .

- Ethical Approvals : Submit detailed IACUC or ethics committee proposals outlining controlled substance handling .

- Analytical Validation : Use LC-MS to quantify plasma concentrations and correlate with behavioral outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。